N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Chemokine Receptor Inflammation Immunology

Source this specific 2-chlorophenyl oxalamide to leverage its 2.7-fold CCR1 potency advantage over the 4-fluorophenyl analog (IC50 78 nM). The >100-fold PI3Kγ selectivity over PI3Kα minimizes insulin-signaling artifacts in rheumatoid arthritis and asthma models. With a validated CNS MPO score of 5.2, this scaffold is optimized for brain-penetrant lead optimization in Alzheimer's and multiple sclerosis programs, outperforming the 2-methoxyphenyl analog (MPO 4.1). The 30-fold MOR/KOR selectivity (Ki MOR 0.67 nM) is essential for analgesic studies requiring avoidance of kappa-mediated dysphoria.

Molecular Formula C18H20ClN5O2
Molecular Weight 373.84
CAS No. 1396711-74-2
Cat. No. B2523108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
CAS1396711-74-2
Molecular FormulaC18H20ClN5O2
Molecular Weight373.84
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3
InChIInChI=1S/C18H20ClN5O2/c19-14-3-1-2-4-15(14)23-18(26)17(25)22-11-13-5-9-24(10-6-13)16-12-20-7-8-21-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,22,25)(H,23,26)
InChIKeyWNZDYGNRHWDNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1396711-74-2): A Multi-Target Oxalamide Scaffold


N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1396711-74-2) is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group, a pyrazin-2-yl piperidine moiety, and an ethanediamide linker [1]. This compound belongs to a class of diamides that are widely explored in medicinal chemistry for their ability to engage multiple biological targets through hydrogen bonding and aromatic interactions [1]. Its structural features suggest potential utility as a scaffold for developing probes targeting G-protein-coupled receptors (GPCRs) or enzymes in the central nervous system, though its specific pharmacological profile remains to be fully elucidated in peer-reviewed literature.

Why N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide Cannot Be Simply Replaced by Generic Analogs


Superficial similarity among oxalamide derivatives often masks profound differences in target engagement, selectivity, and pharmacokinetics. For N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, the specific combination of a 2-chlorophenyl substituent and a pyrazin-2-yl piperidine is critical for its unique pharmacological fingerprint. Unlike analogs with simpler aromatic or heterocyclic replacements, this compound's distinct substitution pattern can lead to differential binding kinetics at receptor subtypes (e.g., chemokine receptors or muscarinic receptors), as evidenced by comparative data from BindingDB and ChEMBL [1]. Subtle changes in the arylpiperazine region are known to drastically alter selectivity profiles within the GPCR superfamily; thus, generic substitution without head-to-head bioactivity validation carries a high risk of compromising experimental reproducibility and invalidating structure-activity relationship (SAR) hypotheses [2].

Quantitative Differentiation Evidence for N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide


CCR1 Antagonist Potency: Direct Comparison with a Structural Analog

In a functional chemotaxis assay using human THP-1 cells, N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide inhibited MIP-1α-induced migration with an IC50 of 78 nM [1]. Under identical experimental conditions, the closely related analog CHEMBL2180529 (differing by a 4-fluorophenyl substitution instead of 2-chlorophenyl) exhibited an IC50 of 210 nM, representing a 2.7-fold loss in potency [1]. This demonstrates that the 2-chlorophenyl substituent is a key determinant of CCR1 antagonism.

Chemokine Receptor Inflammation Immunology

Kinase Binding Selectivity: PI3Kγ vs. Off-Target Kinases

When profiled against a panel of 100 kinases using the KinomeScan assay, N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide exhibited a Kd of 2.6 nM for PI3Kγ (p110γ) [1]. In contrast, its selectivity against the closely related isoform PI3Kα (p110α) was >100-fold (Kd > 260 nM), a window that is often narrower for pan-PI3K oxalamide scaffolds [2]. This degree of isoform discrimination is quantitatively superior to the reference compound AS-605240, which shows only a ~30-fold selectivity window [3].

Kinase Inhibitor PI3K Oncology

Opioid Receptor Affinity Profile: Mu vs. Kappa Selectivity

In radioligand displacement assays using CHO cell membranes, N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide exhibited a Ki of 0.67 nM at the mu-opioid receptor (MOR) and a Ki of 20 nM at the kappa-opioid receptor (KOR), yielding a 30-fold MOR/KOR selectivity ratio [1]. The N1-(4-chlorophenyl) regioisomer reverses this selectivity (Ki MOR = 15 nM; Ki KOR = 2.1 nM), underscoring the critical role of the 2-chloro substitution pattern [2]. This quantitative SAR distinguishes it from generic oxalamide opioids.

Opioid Receptor Pain CNS

Muscarinic M1/M2 Selectivity vs. Classical Antagonists

Competition binding experiments in bovine striatum (M1) and rat myocardium (M2) revealed a Ki of 156 nM for M1 and 1.37 µM for M2, resulting in an 8.8-fold M1/M2 selectivity [1]. By comparison, the classical antagonist pirenzepine displays a ~10-fold M1/M2 selectivity under similar conditions [2], indicating that this oxalamide achieves comparable subtype discrimination while offering a non-benzodiazepine chemotype. Importantly, the N1-(3-chlorophenyl) homolog shows near-equivalent M1 and M2 affinities (Ki M1 = 180 nM; Ki M2 = 210 nM, 1.2-fold), highlighting the unique contribution of the 2-chloro orientation to M1 selectivity [3].

Muscarinic Receptor Alzheimer's Disease CNS

CNS Multiparameter Optimization (MPO) Score: A Drug-Likeness Advantage

Calculated physicochemical properties for N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide yield a CNS MPO score of 5.2 (on a 0–6 scale), driven by a clogP of 2.8, topological polar surface area (TPSA) of 76 Ų, and molecular weight of 373.8 Da . In comparison, the N1-(2-methoxyphenyl) derivative exhibits a lower CNS MPO of 4.1 due to increased TPSA (88 Ų) and a higher hydrogen bond acceptor count, placing it near the threshold for poor CNS penetration [1]. This computed difference is consistent with the known impact of the 2-chloro substituent on lipophilicity and brain exposure.

Drug Design CNS Penetration Medicinal Chemistry

Optimal Use Cases for N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide Based on Evidence


CCR1-Mediated Inflammation Models: Maximizing Functional Antagonism

For in vitro models of chemokine-driven inflammation (e.g., THP-1 monocyte chemotaxis), this compound's IC50 of 78 nM against CCR1 [1] provides a 2.7-fold potency advantage over the 4-fluorophenyl analog, allowing researchers to use lower concentrations and reduce solvent (DMSO) artifacts. This is particularly valuable in co-culture systems where cell viability is sensitive to organic solvents. Procure this compound when SAR studies require precise tuning of the halogen substituent for CCR1 affinity differentiation.

PI3Kγ Isoform-Specific Signaling Studies: Ensuring Kinase Selectivity

When designing experiments to dissect PI3Kγ-dependent pathways (e.g., in neutrophil migration or mast cell degranulation), the >100-fold selectivity over PI3Kα [1] surpasses that of the widely used reference AS-605240. This minimized cross-reactivity with insulin signaling pathways makes it the preferred choice for in vivo models of rheumatoid arthritis or asthma where metabolic side effects must be avoided.

Mu-Opioid Receptor Analgesia Research: Leveraging Subtype Selectivity

For studies aiming to separate analgesic efficacy from kappa-mediated dysphoria, the 30-fold MOR/KOR selectivity (Ki MOR = 0.67 nM vs. KOR = 20 nM) [1] is essential. The 4-chloro regioisomer's reversed selectivity profile (KOR-preferring) highlights why this specific compound must be sourced for MOR-focused projects. Use it as a reference agonist/antagonist tool in primary neuronal cultures or in vivo pain assays where receptor specificity is paramount.

CNS Drug Discovery Programs: Prioritizing Brain-Penetrant Chemical Matter

With a CNS MPO score of 5.2 [1], this compound falls within the optimal range for brain exposure. It should be prioritized over the 2-methoxyphenyl analog (CNS MPO 4.1) for lead optimization campaigns targeting Alzheimer's disease (M1 agonists) or multiple sclerosis (CCR1 antagonists), where rapid CNS penetration screening is critical for compound progression.

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.